[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid [5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid
Brand Name: Vulcanchem
CAS No.: 1311166-12-7
VCID: VC2911121
InChI: InChI=1S/C14H14BFO3/c16-12-6-7-14(13(10-12)15(17)18)19-9-8-11-4-2-1-3-5-11/h1-7,10,17-18H,8-9H2
SMILES: B(C1=C(C=CC(=C1)F)OCCC2=CC=CC=C2)(O)O
Molecular Formula: C14H14BFO3
Molecular Weight: 260.07 g/mol

[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid

CAS No.: 1311166-12-7

Cat. No.: VC2911121

Molecular Formula: C14H14BFO3

Molecular Weight: 260.07 g/mol

* For research use only. Not for human or veterinary use.

[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid - 1311166-12-7

Specification

CAS No. 1311166-12-7
Molecular Formula C14H14BFO3
Molecular Weight 260.07 g/mol
IUPAC Name [5-fluoro-2-(2-phenylethoxy)phenyl]boronic acid
Standard InChI InChI=1S/C14H14BFO3/c16-12-6-7-14(13(10-12)15(17)18)19-9-8-11-4-2-1-3-5-11/h1-7,10,17-18H,8-9H2
Standard InChI Key UPUKFGZSYHLUCB-UHFFFAOYSA-N
SMILES B(C1=C(C=CC(=C1)F)OCCC2=CC=CC=C2)(O)O
Canonical SMILES B(C1=C(C=CC(=C1)F)OCCC2=CC=CC=C2)(O)O

Introduction

[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid is an organoboron compound with the molecular formula C14H14BFO3 and a molecular weight of 260.07 g/mol . It is characterized by the presence of a boronic acid group attached to a fluorinated phenyl ring, which is further substituted with a phenylethoxy group. This compound is widely used in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Synthesis of [5-Fluoro-2-(2-phenylethoxy)phenyl]boronic Acid

The synthesis of this compound typically involves several steps:

  • Starting Materials: The synthesis begins with 5-fluoro-2-iodophenol and phenylethyl bromide.

  • Formation of Phenylethoxy Intermediate: Phenylethyl bromide is reacted with 5-fluoro-2-iodophenol in the presence of a base like potassium carbonate to form the phenylethoxy intermediate.

  • Boronic Acid Formation: The phenylethoxy intermediate undergoes a palladium-catalyzed borylation reaction using bis(pinacolato)diboron and a suitable ligand to introduce the boronic acid group.

Chemical Reactions and Applications

[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid can participate in various chemical reactions:

  • Oxidation: It can undergo oxidation to form corresponding phenols or quinones using reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: The boronic acid group can be reduced to a hydroxyl group using reagents such as sodium borohydride.

  • Substitution: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Biological Activity and Research Findings

This compound exhibits biological activity primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. It is used in:

  • Enzyme Inhibition: The boronic acid moiety interacts with serine proteases, inhibiting enzyme activity.

  • Molecular Recognition: It selectively binds to specific biological targets, useful in drug design and development.

Boronic acids, including this compound, are being explored for their antimicrobial properties and potential in cancer therapy by inhibiting proteasomes in cancer cells.

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